L-693989 vs. Fluconazole, Ketoconazole, and Nystatin: In Vivo Anticandidal Efficacy in Immunocompromised Mouse Model
In a head-to-head comparison using CD4+ T-cell-deficient mice challenged with Candida albicans, L-693989, administered ad libitum in drinking water at concentrations ranging from 25 to 400 μg/mL, demonstrated superior efficacy in reducing both oral and fecal C. albicans colonization. L-693989, fluconazole, and ketoconazole all showed statistically significant reductions in CFU counts relative to sham-treated controls, whereas nystatin exhibited only moderate effectiveness. This study establishes that L-693989 achieves efficacy comparable to the clinical standard fluconazole and superior to the topical agent nystatin in this mucosal colonization model [1].
| Evidence Dimension | In vivo reduction of Candida albicans mucosal colonization in immunocompromised mice |
|---|---|
| Target Compound Data | Superior efficacy in reducing oral and fecal CFU relative to sham controls (p < 0.05); dose range 25–400 μg/mL in drinking water |
| Comparator Or Baseline | Fluconazole (superior efficacy vs. sham); Ketoconazole (superior efficacy vs. sham); Nystatin (moderately effective vs. sham) |
| Quantified Difference | L-693989, fluconazole, and ketoconazole exhibited superior efficacy relative to sham; nystatin was moderately effective |
| Conditions | CD4+ T-cell-deficient mice; oral and gastrointestinal C. albicans mucosal colonization model; compounds administered ad libitum in drinking water at 25–400 μg/mL |
Why This Matters
This head-to-head data confirms L-693989 achieves efficacy equivalent to fluconazole and ketoconazole while operating via a distinct fungal-specific mechanism, supporting its selection for studies requiring non-azole, glucan synthase-targeting agents.
- [1] Flattery AM, Abruzzo GK, Gill CJ, Smith JG, Bartizal K. New model of oropharyngeal and gastrointestinal colonization by Candida albicans in CD4+ T-cell-deficient mice for evaluation of antifungal agents. Antimicrob Agents Chemother. 1996 Jul;40(7):1604-9. DOI: 10.1128/AAC.40.7.1604 View Source
